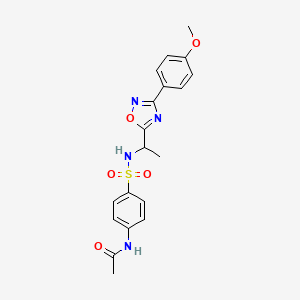
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as HQMBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HQMBS is a sulfonamide derivative that has been synthesized through a multi-step process. In
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in inflammation and tumor growth. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is also soluble in common solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide in order to better understand its therapeutic potential. Another direction is to study the effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide in human clinical trials to determine its safety and efficacy. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide could be further optimized to improve its solubility and bioavailability for in vivo applications. Finally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide could be studied in combination with other drugs to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 2-hydroxy-3-formylquinoline with 4-methoxyaniline to form 2-(4-methoxyphenyl)-3-(quinolin-2-yl)acrolein. The resulting compound is then reacted with sulfanilamide to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and block the replication of viruses. It has also been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-20-13-11-19(12-14-20)25(30(27,28)21-8-3-2-4-9-21)16-18-15-17-7-5-6-10-22(17)24-23(18)26/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZMLSVXEDQORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)

![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)


![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)

![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)